(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate
Overview
Description
“®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” is a chemical compound. However, there is limited information available about this specific compound. It is related to other compounds such as 3-Methoxyphenyl isothiocyanate1 and 4-Methoxyphenethyl isocyanate2, which have more readily available information.
Synthesis Analysis
The synthesis of “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” is not explicitly detailed in the available resources. However, related compounds such as 3-Methoxyphenethylamine3 and 3-(4-Methoxyphenyl)propionic acid4 have been synthesized and studied.Molecular Structure Analysis
The molecular structure of “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” is not directly available. However, related compounds like 3-Methoxyphenethylamine3 and 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-5 have their molecular structures available.Chemical Reactions Analysis
The specific chemical reactions involving “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” are not detailed in the available resources. However, related compounds such as 3-Methoxyphenethylamine3 and 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-5 have been involved in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” are not directly available. However, related compounds like 3-Methoxyphenethylamine3 and 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-5 have their physical and chemical properties available.Scientific Research Applications
Synthesis and Applications in Polymer Technology
(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate serves as a critical intermediate in the synthesis of various polyurethane materials. Polyurethanes are a broad class of polymers used extensively in the manufacturing of flexible foams, rigid foams, elastomers, and coatings. The unique reactivity of isocyanate groups with polyols or polyamines forms urethane or urea linkages, respectively, leading to materials with diverse properties. Notably, non-isocyanate polyurethanes have been developed to address health and environmental concerns associated with traditional isocyanate-based materials. These novel materials are synthesized using multicyclic carbonates and amines, offering a safer and more sustainable alternative without compromising on the desirable properties of polyurethanes such as chemical resistance, wear resistance, and versatility in applications ranging from automotive interiors to medical devices (Rokicki, Parzuchowski, & Mazurek, 2015).
Catalysis and Chemical Transformations
Isocyanates, including (R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate, play a vital role in catalysis, particularly in cross-coupling reactions essential for creating complex organic compounds. The unique chemical reactivity of isocyanates facilitates the formation of C-C and C-X bonds, enabling the synthesis of a wide range of organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. Bidentate diphosphine ligands in palladium-catalyzed reactions have shown significant improvements in the efficiency of these transformations, underscoring the importance of isocyanates in modern synthetic chemistry (Birkholz, Freixa, & van Leeuwen, 2009).
Environmental and Health Safety Research
Despite the vast applications of isocyanates in industrial and scientific research, there is a growing concern regarding their potential health hazards, particularly in occupational settings where exposure to isocyanates can lead to respiratory issues and skin sensitization. Research focusing on the mechanisms of action and exposure levels has been critical in developing safety guidelines and regulations to protect workers. Studies have explored the chemistry, reactivity, and potential risks associated with isocyanate exposure, leading to improved industrial hygiene practices and the development of less toxic alternatives (Nakashima, Takeshita, & Morimoto, 2002).
Safety And Hazards
The safety and hazards associated with “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” are not explicitly detailed in the available resources. However, related compounds such as 4-Methoxyphenethyl isocyanate2 have safety and hazard information available.
Future Directions
The future directions for the study of “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate” are not explicitly detailed in the available resources. However, related compounds such as 3-Methoxyphenyl isothiocyanate1 and 4-Methoxyphenethyl isocyanate2 continue to be studied for their potential applications and effects.
Please note that the information provided is based on the available resources and may not be fully comprehensive or completely accurate for “®-(+)-1-(3-Methoxyphenyl)ethyl isocyanate”. Further research and studies would be needed to provide a more complete analysis.
properties
IUPAC Name |
1-[(1R)-1-isocyanatoethyl]-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCQMWZIOMQOP-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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